molecular formula C16H18O5 B11304715 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid

3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid

Cat. No.: B11304715
M. Wt: 290.31 g/mol
InChI Key: VWQCGYKQUFBDTK-UHFFFAOYSA-N
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Description

3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives It is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with a propoxy group at the 7-position, a methyl group at the 4-position, and a propanoic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the propoxy group at the 7-position through an etherification reaction. The methyl group is introduced via alkylation, and the propanoic acid moiety is added through a carboxylation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action of 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The propanoic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid: Similar structure but with a hydroxy group instead of a propoxy group.

    3-(4-Methyl-2-oxo-2H-chromen-7-yl)propanoic acid: Lacks the propoxy group at the 7-position.

    Methyl 2-hydroxy-4-{3-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propoxy}-3-propylbenzoate: A more complex derivative with additional functional groups.

Uniqueness

3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoic acid

InChI

InChI=1S/C16H18O5/c1-3-8-20-11-4-5-12-10(2)13(6-7-15(17)18)16(19)21-14(12)9-11/h4-5,9H,3,6-8H2,1-2H3,(H,17,18)

InChI Key

VWQCGYKQUFBDTK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C

Origin of Product

United States

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